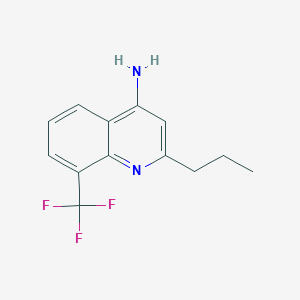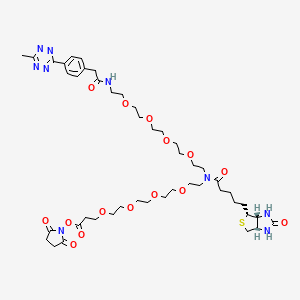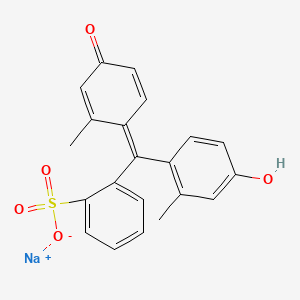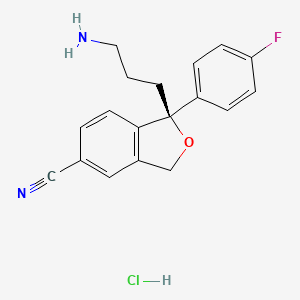![molecular formula C16H17N3O B13723636 N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide is a chemical compound with the molecular formula C₁₆H₁₇N₃O and an average mass of 267.326 Da . This compound is known for its unique structure, which includes an aminophenyl group and a methylbenzohydrazide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-methylbenzohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, with reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones, forming more complex hydrazone derivatives.
Applications De Recherche Scientifique
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide can be compared with other similar compounds such as:
N’-[(1Z)-1-(4-aminophenyl)ethylidene]benzohydrazide: This compound lacks the methyl group on the benzohydrazide moiety, which may affect its reactivity and biological activity.
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-4-hydroxybenzohydrazide:
N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C16H17N3O |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C16H17N3O/c1-11-4-3-5-14(10-11)16(20)19-18-12(2)13-6-8-15(17)9-7-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12- |
Clé InChI |
SNIDPWQVBNBZCG-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)



![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)


![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)


![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)

